1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline
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Overview
Description
1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline typically involves the protection of the amine group with the Boc group. This can be achieved through various methods:
- Simple rapid stirring of a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature .
- Heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve the use of flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds in a more efficient, versatile, and sustainable manner compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline can undergo various chemical reactions, including:
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like AlCl3.
Common Reagents and Conditions
Di-tert-butyl dicarbonate (Boc2O): Used for the protection of amines.
Trifluoroacetic acid: Used for the removal of the Boc group.
Trimethylsilyl iodide: Used for Boc deprotection, especially where other methods are too harsh.
Major Products Formed
The major products formed from these reactions include the deprotected amine and carbon dioxide when the Boc group is removed .
Scientific Research Applications
1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline exerts its effects involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These are room-temperature ionic liquids derived from Boc-protected amino acids and are used in dipeptide synthesis.
Uniqueness
1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline is unique due to its specific structure, which combines the Boc-protected tetrahydroisoquinoline with L-proline. This unique combination allows for specific applications in organic synthesis and pharmaceutical development .
Properties
CAS No. |
158890-04-1 |
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Molecular Formula |
C20H26N2O5 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2S)-1-[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H26N2O5/c1-20(2,3)27-19(26)22-12-14-8-5-4-7-13(14)11-16(22)17(23)21-10-6-9-15(21)18(24)25/h4-5,7-8,15-16H,6,9-12H2,1-3H3,(H,24,25)/t15-,16-/m0/s1 |
InChI Key |
QHNDFNINZNWXRI-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)N3CCCC3C(=O)O |
solubility |
49.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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